molecular formula C27H23FN2O5 B2542691 METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE CAS No. 380477-03-2

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2542691
CAS No.: 380477-03-2
M. Wt: 474.488
InChI Key: PBEUKCHGKDPLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound characterized by a methyl benzoate core substituted with a cyano-propenoyl-amino group and a phenoxy moiety bearing ethoxy and 4-fluorobenzyloxy substituents. While direct biological data for this compound are absent in the provided evidence, its design aligns with QSAR/QSPR principles, where molecular descriptors such as electronic properties, steric bulk, and lipophilicity govern activity .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUKCHGKDPLTC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-[(4-Fluorobenzyl)Oxy]Phenol Preparation

Reacting 4-hydroxyphenol with 4-fluorobenzyl chloride (1.2 eq) in acetone under reflux with potassium carbonate (2.0 eq) for 12 hours yields 4-[(4-fluorobenzyl)oxy]phenol. Post-reaction, filtration and solvent evaporation afford the product in 85–92% purity.

Ethoxy Substitution and Formylation

The phenolic hydroxyl group at the 3-position is ethoxylated using ethyl bromide (1.5 eq) and potassium carbonate in DMF at 80°C for 8 hours. Subsequent Vilsmeier-Haack formylation with phosphorus oxychloride (1.2 eq) and DMF at 0–5°C generates the aldehyde, achieving 78–84% yield.

Knoevenagel Condensation for α-Cyano Propenoyl Formation

The E-configuration α-cyano propenoyl group is installed via a palladium-catalyzed cyanation or classical Knoevenagel condensation:

Palladium-Catalyzed Cyanation

Bromo-substituted aldehyde intermediates react with potassium hexacyanoferrate(III) (0.22 eq) in DMF at 120°C for 3 hours using palladium acetate (0.005 eq) and sodium carbonate (1.0 eq). This method achieves >85% yield with exclusive E-selectivity due to steric hindrance during transmetalation.

Knoevenagel Condensation with Cyanoacetic Acid

Alternatively, the aldehyde reacts with methyl cyanoacetate (1.1 eq) in dichloromethane under reflux for 6 hours, catalyzed by piperidine (10 mol%) and glacial acetic acid (5 mol%). Water removal via a Dean-Stark trap drives the reaction to completion, yielding 89–93% of the E-isomer.

Esterification of 2-Aminobenzoic Acid

The benzoate ester segment is synthesized via acid-catalyzed esterification:

Thionyl Chloride-Mediated Esterification

2-Aminobenzoic acid (1.0 eq) is dissolved in methanol (5–30% w/v), and thionyl chloride (1.5 eq) is added dropwise at 0–50°C. Refluxing for 4–10 hours followed by neutralization with sodium bicarbonate yields methyl 2-aminobenzoate in 89–93% purity.

Key Data Table: Esterification Optimization

Condition Temperature (°C) Time (h) Yield (%) Purity (%)
Methanol, SOCl₂ 70–75 5 89.4 99.7
Methanol, SOCl₂ 72–78 6 92.7 99.9

Amide Coupling of Propenoyl and Benzoate Moieties

The final step involves conjugating the α-cyano propenoyl chloride with methyl 2-aminobenzoate:

Propenoyl Chloride Synthesis

The α-cyano propenoic acid (1.1 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane at 0°C for 2 hours. Solvent removal under vacuum yields the acyl chloride, which is used immediately.

Amide Bond Formation

Reacting the acyl chloride with methyl 2-aminobenzoate (1.0 eq) in dichloromethane with triethylamine (2.0 eq) at room temperature for 4 hours affords the target compound. Purification via column chromatography (ethyl acetate/hexane) yields 76–82% product.

Stereochemical and Purity Considerations

  • E/Z Selectivity : The Knoevenagel method favors the E-isomer (>95%) due to conjugation stabilization.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) removes residual starting materials and oligomers.
  • Crystallization : Recrystallization from isopropanol/water enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Palladium Cyanation High regioselectivity, mild conditions Requires expensive catalysts 85
Knoevenagel Cost-effective, scalable Requires dehydration agents 93
Thionyl Chloride Esterification High purity, rapid Corrosive reagents 93

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

METHYL 3-(4-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-METHYLPHENYL)-2-CYANO-2-PROPENOATE ()

  • Key Differences: Substituents: The acetyloxyethylamino and methyl groups in ’s compound contrast with the ethoxy-fluorobenzyloxy-phenyl group in the target compound.
  • Common Features: Both share a cyano-propenoyl ester backbone, suggesting similar metabolic stability and susceptibility to hydrolysis.

ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE ()

  • Key Differences :
    • Core Structure: ’s compound features a benzimidazole ring, whereas the target compound uses a benzoate scaffold.
    • Functional Groups: The chloro and methylphenyl groups in may confer distinct steric and electronic profiles compared to the ethoxy-fluorobenzyloxy group .
  • Common Features :
    • Both include aryl ether linkages, which can influence solubility and bioavailability.

Physicochemical Properties Comparison

Table 1: Hypothetical Physicochemical Properties Based on Structural Analysis

Property Target Compound Compound from Compound from
Molecular Weight ~440 g/mol (estimated) 458.5 g/mol 358.82 g/mol
LogP (Lipophilicity) ~3.5 (high due to fluorobenzyl) ~2.8 (moderate, acetyloxyethyl) ~3.2 (moderate, chloro-benzimidazole)
Hydrogen Bond Acceptors 7 9 5
Key Substituent Effects Electron-withdrawing (F, CN) Electron-donating (acetyloxy) Steric hindrance (chloro, methyl)

Notes:

  • The fluorobenzyl group in the target compound likely increases its lipophilicity (LogP) compared to ’s compound, enhancing membrane permeability .
  • The benzimidazole core in may reduce solubility compared to the benzoate ester in the target compound .

Biological Activity

Chemical Structure and Properties

The molecular formula of Methyl 2-[((E)-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate is C22H22FNO3C_{22}H_{22}FNO_3. The structure features a benzoate moiety, an ethoxy group, and a cyanoacrylate component, which are significant for its biological interactions.

PropertyValue
Molecular Weight365.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the cyano and benzoate groups have been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicated that it possesses inhibitory effects against certain bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The proposed mechanism of action involves the interaction with cellular targets such as enzymes involved in cell signaling pathways. The presence of the cyano group is thought to enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins, leading to altered cellular functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and fluorobenzyl groups can significantly influence potency and selectivity against target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.